Cas no 23229-72-3 (5-Ethylthiophene-2-carboxylic acid)

5-Ethylthiophene-2-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a thiophene ring substituted with an ethyl group at the 5-position and a carboxyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its thiophene core contributes to electron-rich properties, enhancing reactivity in coupling reactions and metal-catalyzed transformations. The carboxyl group allows for further derivatization, enabling the formation of amides, esters, or other functionalized products. The ethyl substituent may influence solubility and steric effects, offering tunability for specific applications. Suitable for use under standard laboratory conditions, it is typically handled with appropriate safety precautions.
5-Ethylthiophene-2-carboxylic acid structure
23229-72-3 structure
商品名:5-Ethylthiophene-2-carboxylic acid
CAS番号:23229-72-3
MF:C7H8O2S
メガワット:156.20222
MDL:MFCD00130089
CID:274193
PubChem ID:588192

5-Ethylthiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-Ethylthiophene-2-carboxylic acid
    • 2-Thiophenecarboxylicacid, 5-ethyl-
    • 5-Ethyl-thiophene-2-carboxylic acid
    • 5-ethylthiophene-2-carboxylic acid(SALTDATA: FREE)
    • DTXSID40343206
    • J-517479
    • A816634
    • SCHEMBL262044
    • CS-0099725
    • BDBM50467714
    • AKOS000118349
    • 5-ethyl-thiophene-2-carboxylic acid, AldrichCPR
    • FT-0638307
    • 2-Thiophenecarboxylic acid, 5-ethyl-
    • EN300-13778
    • FS-1379
    • BB 0258758
    • 23229-72-3
    • 5-ethylthiophene-2-carboxylicacid
    • MFCD00130089
    • AT16403
    • 5-Ethyl-2-thiophenecarboxylic acid #
    • CHEMBL4280745
    • 5-Ethyl-2-thiophenecarboxylic acid
    • AI-942/25034437
    • ALBB-000936
    • BBL028250
    • STK348654
    • MDL: MFCD00130089
    • インチ: InChI=1S/C7H8O2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H,8,9)
    • InChIKey: ZVBNGIDVTPTFCL-UHFFFAOYSA-N
    • ほほえんだ: CCC1=CC=C(C(=O)O)S1

計算された属性

  • せいみつぶんしりょう: 156.02500
  • どういたいしつりょう: 155.016675
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.4
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.257
  • ふってん: 286.1 °C at 760 mmHg
  • フラッシュポイント: 126.8 °C
  • 屈折率: 1.575
  • PSA: 65.54000
  • LogP: 2.00870

5-Ethylthiophene-2-carboxylic acid セキュリティ情報

5-Ethylthiophene-2-carboxylic acid 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Ethylthiophene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM113121-5g
5-ethylthiophene-2-carboxylic acid
23229-72-3 95%
5g
$284 2021-08-06
Enamine
EN300-13778-10.0g
5-ethylthiophene-2-carboxylic acid
23229-72-3 95%
10.0g
$340.0 2023-02-09
eNovation Chemicals LLC
D555281-10g
5-Ethylthiophene-2-carboxylic acid
23229-72-3 97%
10g
$1270 2024-05-24
Alichem
A169003674-5g
5-Ethylthiophene-2-carboxylic acid
23229-72-3 95%
5g
$334.40 2023-09-02
Alichem
A169003674-10g
5-Ethylthiophene-2-carboxylic acid
23229-72-3 95%
10g
$548.34 2023-09-02
TRC
B434015-100mg
5-Ethylthiophene-2-carboxylic Acid
23229-72-3
100mg
$ 65.00 2022-06-07
Fluorochem
014517-5g
5-Ethyl-thiophene-2-carboxylic acid
23229-72-3 98%
5g
£257.00 2022-03-01
Fluorochem
014517-1g
5-Ethyl-thiophene-2-carboxylic acid
23229-72-3 98%
1g
£88.00 2022-03-01
Enamine
EN300-13778-0.5g
5-ethylthiophene-2-carboxylic acid
23229-72-3 95%
0.5g
$46.0 2023-02-09
abcr
AB218377-5 g
5-Ethyl-2-thiophenecarboxylic acid; 95%
23229-72-3
5g
€530.60 2023-02-05

5-Ethylthiophene-2-carboxylic acid 合成方法

5-Ethylthiophene-2-carboxylic acid 関連文献

5-Ethylthiophene-2-carboxylic acidに関する追加情報

5-Ethylthiophene-2-carboxylic Acid (CAS No. 23229-72-3): Properties, Applications, and Market Insights

5-Ethylthiophene-2-carboxylic acid (CAS No. 23229-72-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic carboxylic acid derivative belongs to the thiophene family, characterized by its unique molecular structure combining a five-membered aromatic ring with sulfur and an ethyl substituent at the 5-position. The compound's chemical formula C7H8O2S and molecular weight of 156.20 g/mol make it particularly interesting for various synthetic applications.

The growing interest in thiophene derivatives like 5-ethylthiophene-2-carboxylic acid stems from their versatile applications in drug discovery and material engineering. Recent searches on scientific databases show increasing queries about "thiophene-based pharmaceuticals" and "heterocyclic building blocks," reflecting the compound's relevance in current research trends. Its structural features make it valuable for creating bioactive molecules, with particular potential in developing novel anti-inflammatory agents and central nervous system (CNS) drugs.

From a chemical perspective, 5-ethylthiophene-2-carboxylic acid exhibits several notable properties. The compound typically appears as a white to off-white crystalline powder with moderate solubility in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO). Its carboxylic acid functional group provides an excellent handle for further chemical modifications, making it a valuable intermediate in organic synthesis. The ethyl substituent influences the compound's electronic properties and steric profile, which can be crucial for specific applications.

In pharmaceutical research, 5-ethylthiophene-2-carboxylic acid serves as a key building block for various drug candidates. The thiophene ring system is known to enhance drug-like properties, including improved metabolic stability and membrane permeability. Recent publications highlight its use in developing potential kinase inhibitors and GPCR modulators, addressing current medical needs in oncology and neurological disorders. The compound's structural features allow medicinal chemists to explore diverse structure-activity relationships while maintaining favorable pharmacokinetic profiles.

The materials science field has also shown growing interest in thiophene derivatives like 5-ethylthiophene-2-carboxylic acid. These compounds contribute to developing advanced organic electronic materials, particularly in conductive polymers and organic semiconductors. The conjugated system of the thiophene ring enables electron delocalization, which is essential for creating materials with tailored optoelectronic properties. This aligns with current industry trends toward flexible electronics and sustainable energy solutions.

Market analysis indicates steady growth in demand for specialized heterocyclic compounds like 5-ethylthiophene-2-carboxylic acid. The global market for pharmaceutical intermediates is projected to expand significantly, driven by increasing R&D investments in drug discovery. Suppliers report growing inquiries about custom synthesis of thiophene derivatives, particularly for academic and industrial research applications. Quality specifications typically require high purity levels (>98%) with comprehensive analytical characterization, including HPLC, NMR, and mass spectrometry data.

From a synthetic chemistry perspective, 5-ethylthiophene-2-carboxylic acid offers multiple advantages. The compound can be prepared through various routes, including halogen-metal exchange reactions or cross-coupling methodologies starting from appropriate thiophene precursors. Recent advances in catalytic processes have improved the efficiency of producing such functionalized thiophenes, addressing common challenges in yield and selectivity. These developments contribute to more sustainable synthetic approaches in line with green chemistry principles.

Storage and handling of 5-ethylthiophene-2-carboxylic acid require standard laboratory precautions. The compound should be kept in a cool, dry environment, protected from light and moisture. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when handling. These considerations align with general laboratory safety protocols for organic compounds.

The future outlook for 5-ethylthiophene-2-carboxylic acid appears promising, with potential applications expanding beyond current uses. Emerging research areas like bioconjugation chemistry and targeted drug delivery systems may create new opportunities for this versatile building block. Additionally, the compound's potential in developing metal-organic frameworks (MOFs) and other advanced materials continues to attract scientific interest. As synthetic methodologies advance and analytical techniques become more sophisticated, the full potential of this thiophene derivative may be further unlocked.

For researchers and industry professionals seeking high-quality 5-ethylthiophene-2-carboxylic acid, it's essential to source from reputable suppliers who provide comprehensive analytical data and documentation. The compound's purity and consistency are critical factors for successful applications in both pharmaceutical and materials science research. With proper characterization and handling, this specialty chemical can serve as a valuable tool in various scientific endeavors.

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Amadis Chemical Company Limited
(CAS:23229-72-3)5-Ethylthiophene-2-carboxylic acid
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